molecular formula C20H17NO6 B1218814 2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid CAS No. 21722-66-7

2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid

Cat. No.: B1218814
CAS No.: 21722-66-7
M. Wt: 367.4 g/mol
InChI Key: SRAJRUYJYFSKSZ-UHFFFAOYSA-N
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Description

2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. The compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and an indole core, a privileged structure in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid typically involves multiple steps, starting with the preparation of the benzodioxole and indole intermediates. One common synthetic route includes:

    Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Formation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of Intermediates: The benzodioxole and indole intermediates are then coupled using a palladium-catalyzed C-N cross-coupling reaction. This step often employs a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand, such as BINAP, under basic conditions with cesium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has been studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and tubulin, inhibiting their activity and leading to anti-inflammatory and anticancer effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the MAPK/ERK and NF-κB pathways.

Comparison with Similar Compounds

2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-(1,3-Benzodioxol-5-ylcarbonyl) piperidine: Known for its modulation of AMPA receptors and potential in treating fatigue.

      Benzodioxole derivatives: Various derivatives have been studied for their COX inhibitory and cytotoxic activities.

  • Uniqueness: : The presence of both benzodioxole and indole moieties in this compound provides a unique combination of structural features that contribute to its diverse biological activities and potential therapeutic applications.

Properties

CAS No.

21722-66-7

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

2-[1-(1,3-benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C20H17NO6/c1-11-14(9-19(22)23)15-8-13(25-2)4-5-16(15)21(11)20(24)12-3-6-17-18(7-12)27-10-26-17/h3-8H,9-10H2,1-2H3,(H,22,23)

InChI Key

SRAJRUYJYFSKSZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC4=C(C=C3)OCO4)C=CC(=C2)OC)CC(=O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC4=C(C=C3)OCO4)C=CC(=C2)OC)CC(=O)O

21722-66-7

Synonyms

1-(3',4'-methylenedioxybenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid
ID 955
ID-955

Origin of Product

United States

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